
2'-Fluorobiphenyl-3-carboxylic acid
Overview
Description
2'-Fluorobiphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of a fluorine atom at the 2' position of the biphenyl structure significantly alters its chemical properties, enhancing its interactions with biological macromolecules. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H9FO2
- Molecular Weight : 220.21 g/mol
- Structure : The compound consists of a biphenyl core with a carboxylic acid group and a fluorine substituent, which influences its lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties.
- Receptor Binding : The fluorine substitution can enhance binding affinity to specific receptors, influencing signaling pathways related to pain and inflammation.
- Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts, which can enhance their pharmacokinetic profiles.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis has been highlighted as a significant mechanism for its antibacterial effects .
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Moderate inhibition |
Escherichia coli | Significant inhibition |
Klebsiella pneumoniae | Notable antimicrobial effect |
Anti-inflammatory Effects
Research has suggested that this compound may modulate inflammatory responses through inhibition of cyclooxygenase (COX) enzymes. In vitro studies using RAW 264.7 macrophage cells demonstrated that the compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 in response to lipopolysaccharide (LPS) stimulation .
Case Studies
-
Inhibition of Amyloidogenesis
A study focused on the inhibition of amyloid-beta (Aβ) peptide aggregation demonstrated that compounds structurally related to this compound could modulate γ-secretase activity, leading to reduced levels of Aβ in neuronal cell lines. This suggests potential applications in Alzheimer's disease therapeutics . -
Pharmacokinetic Studies
Investigations into the pharmacokinetics of fluorinated biphenyl derivatives have shown that modifications at the aromatic rings can significantly affect absorption and distribution profiles in vivo. This highlights the importance of structural design in optimizing therapeutic efficacy .
Scientific Research Applications
Organic Synthesis
2'-Fluorobiphenyl-3-carboxylic acid serves as an important building block in organic synthesis. Its fluorinated structure enhances the stability and reactivity of various compounds, making it useful in creating complex molecules.
- Reactivity : The presence of the carboxylic acid group allows for various reactions, including esterification and amidation, facilitating the formation of derivatives that are crucial in synthetic pathways.
Pharmaceutical Development
The compound has been explored for its potential in drug development due to its ability to modify biological activity through fluorination.
- Case Study : Research indicates that fluorinated biphenyl derivatives exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For example, studies have shown that 2'-fluorobiphenyl derivatives can enhance the bioavailability of certain drugs by altering their metabolic pathways.
Agrochemical Production
In agrochemistry, this compound is utilized to develop herbicides and fungicides that are more effective against resistant strains of pests.
- Application Example : The compound has been incorporated into formulations aimed at increasing crop yield while minimizing environmental impact. Its effectiveness in inhibiting specific enzymes in pests makes it a candidate for further exploration in sustainable agriculture.
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals |
Pharmaceutical Development | Enhances drug efficacy and bioavailability | Modifications in drug design |
Agrochemical Production | Development of effective herbicides and fungicides | Crop protection formulations |
Q & A
Q. Basic: What synthetic routes are commonly used to prepare 2'-Fluorobiphenyl-3-carboxylic acid?
Methodological Answer:
The synthesis of this compound (CAS 676348-33-7) typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling. A fluorophenylboronic acid derivative (e.g., 5-Carboxy-2-fluorophenylboronic acid, CAS 874219-59-7) can react with a halogenated benzoic acid precursor under palladium catalysis . Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvent optimization : Use of DMF or THF for solubility.
- Protecting groups : Carboxylic acid groups may require protection (e.g., methyl esters) to prevent side reactions.
Post-reaction deprotection (e.g., acid hydrolysis) yields the final product. Purity is confirmed via HPLC (>97%) .
Q. Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms biphenyl connectivity. For example, 3'-Fluorobiphenyl-4-carboxylic acid (CAS 1841-58-3) shows distinct splitting patterns for fluorine-adjacent protons .
- ¹⁹F NMR : Identifies fluorine substitution position (δ ~-110 to -120 ppm for aryl-F) .
- IR Spectroscopy : Confirms carboxylic acid C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., 216.21 g/mol for the 3'-fluoro analog) .
Q. Advanced: How can computational methods predict reactivity in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations model electronic effects of fluorine substitution. For example:
- Electrostatic potential maps : Highlight electron-deficient regions due to fluorine’s electronegativity, guiding nucleophilic attack sites.
- Transition state analysis : Predicts activation barriers for esterification or amidation reactions.
Studies on 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3) suggest fluorine enhances electrophilicity at the carboxyl group, accelerating reactions with amines .
Q. Advanced: How to resolve contradictions in reported thermal stability data?
Methodological Answer:
Discrepancies in melting points (e.g., 241–243°C for 3'-Fluorobiphenyl-4-carboxylic acid vs. predicted values) arise from:
- Purity differences : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure batches.
- Polymorphism screening : Perform Differential Scanning Calorimetry (DSC) to identify crystalline phases.
- Replicate conditions : Standardize heating rates (±1°C/min) and sample mass (±0.1 mg) .
Q. Basic: What are the solubility characteristics in common solvents?
Methodological Answer:
- Polar aprotic solvents : High solubility in DMF and DMSO due to carboxylic acid hydrogen bonding.
- Low solubility in water : Requires pH adjustment (e.g., NaOH to deprotonate for aqueous workup).
- Quantitative analysis : Use UV-Vis spectroscopy (λmax ~260 nm) to measure saturation points. Data for analogs like 3-Fluorophenylacetic acid (CAS 331-25-9) suggest solubility <1 mg/mL in hexane .
Q. Advanced: What strategies improve Suzuki-Miyaura coupling yields?
Methodological Answer:
- Catalyst optimization : Pd(OAc)₂ with SPhos ligand enhances turnover in sterically hindered biphenyl systems .
- Solvent effects : THF/water mixtures (4:1) improve boronic acid solubility.
- Temperature control : Reactions at 80°C for 12–16 hours minimize side products.
- Inert atmosphere : Rigorous nitrogen purging prevents palladium oxidation .
Q. Basic: How to design safe handling protocols for this compound?
Methodological Answer:
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods (≥0.5 m/s airflow).
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal.
Safety guidelines from analogous carboxylic acids (e.g., 2,5-Furandicarboxylic acid) emphasize avoiding inhalation and storing at RT .
Q. Advanced: How does fluorine substitution influence biological activity in research applications?
Methodological Answer:
Fluorine’s electronegativity alters pharmacokinetics:
- Metabolic stability : Reduces CYP450-mediated oxidation (observed in fluorinated NSAID analogs ).
- Binding affinity : Enhances interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition studies ).
In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) validate these effects .
Properties
IUPAC Name |
3-(2-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRAPRROUUCCPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382213 | |
Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-23-0 | |
Record name | 2'-Fluorobiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103978-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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